![molecular formula C15H14N2O3 B6415303 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-93-2](/img/structure/B6415303.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% (4-DMAPN) is a compound that has been studied in recent years for its potential applications in a variety of scientific research experiments. 4-DMAPN is an organic compound that belongs to the class of organic compounds known as nicotinic acid amides. This compound has been studied for its ability to act as a substrate for various enzymes such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-DMAPN has also been studied for its ability to act as a ligand for several proteins involved in signal transduction pathways.
科学的研究の応用
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in several enzyme assays, including those for NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has also been used as a ligand in several protein-binding assays, including those for signal transduction pathways.
作用機序
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% are not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.
実験室実験の利点と制限
The advantages of using 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in lab experiments include its ability to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways. However, the use of this compound in lab experiments is limited by the fact that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
将来の方向性
The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in scientific research include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new assays for its use as a substrate or ligand in various enzyme and protein-binding assays. In addition, further research could be done to explore the potential applications of this compound in other areas, such as drug delivery or drug development.
合成法
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylpyridine with N,N-dimethylaminocarbonyl chloride. This reaction yields 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% as the main product. The reaction is carried out in an aqueous solution of methanol at a temperature of 60°C. The reaction is then quenched with water and the resulting product is isolated and purified by column chromatography.
特性
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKVLURDJLOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692699 |
Source


|
| Record name | 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-93-2 |
Source


|
| Record name | 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

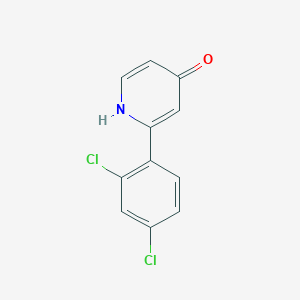
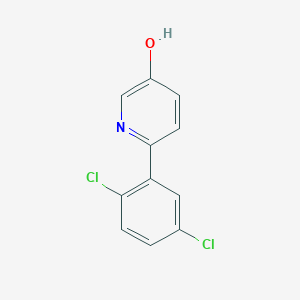
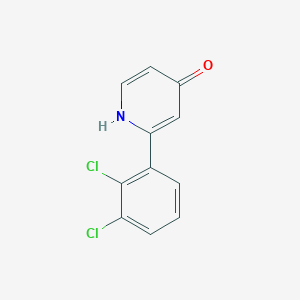
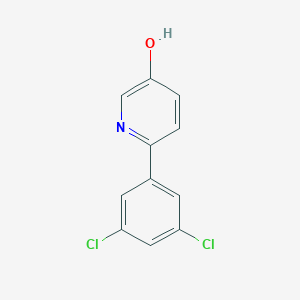
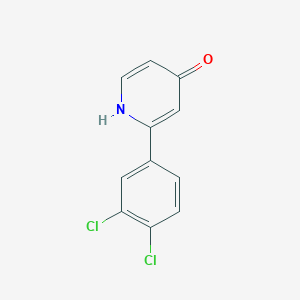
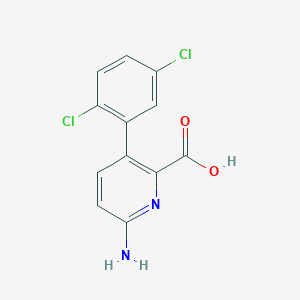
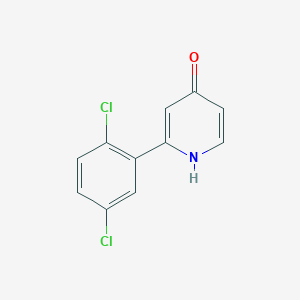
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415291.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415293.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415304.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415310.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)
![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415328.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)